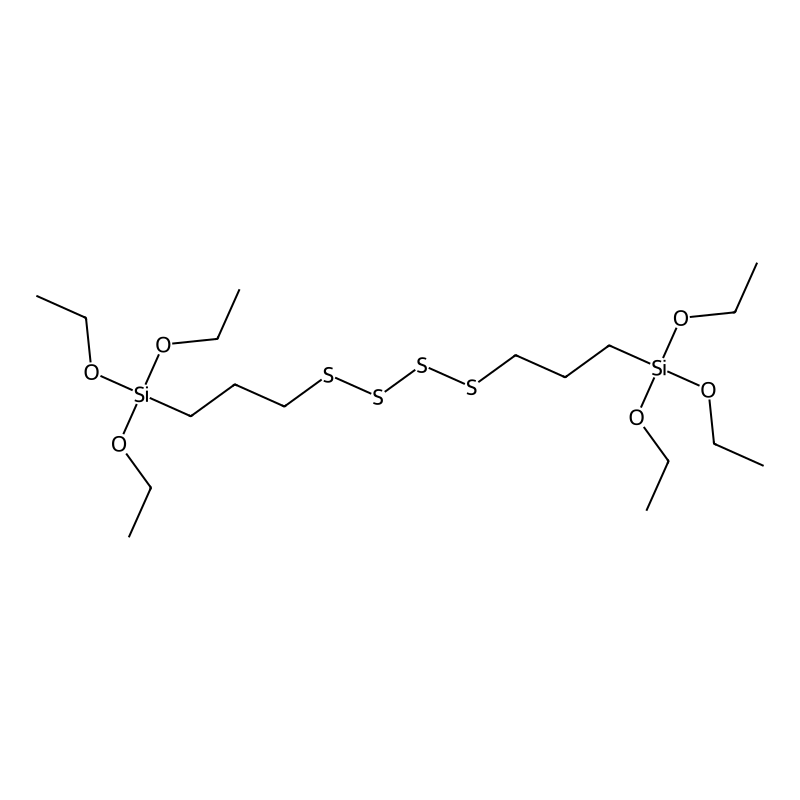

4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Silane Coupling Agent

- Function: Bis[3-(triethoxysilyl)propyl]tetrasulfide acts as a coupling agent, forming strong bonds between inorganic materials (like glass or metal oxides) and organic materials (like polymers or resins) [].

- Application: This property makes it valuable in various fields, including:

- Adhesives and sealants: Improves adhesion between dissimilar materials [].

- Composite materials: Enhances the compatibility and interfacial strength between organic and inorganic components [].

- Surface modification: Modifies the surface properties of inorganic materials for improved adhesion, wettability, and other functionalities [].

Precursor for Functional Materials

- Function: The thiol (S-H) groups in Bis[3-(triethoxysilyl)propyl]tetrasulfide can be readily converted to other functional groups through various chemical reactions. This allows for the creation of novel materials with desired properties [].

- Application: This functionality is being explored in the development of:

Research on Other Potential Applications

- Beyond the mentioned applications, ongoing research is exploring the potential of Bis[3-(triethoxysilyl)propyl]tetrasulfide in other areas, such as:

4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane is a complex organosilicon compound characterized by its unique structural features. With the molecular formula and a molecular weight of approximately 538.94 g/mol, this compound contains multiple functional groups, including ethoxy groups and a tetrathia structure. The presence of silane units contributes to its potential applications in materials science and chemistry .

The chemical reactivity of 4,4,15,15-tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane primarily involves nucleophilic substitutions and hydrolysis reactions due to the presence of the ethoxy groups. These reactions can lead to the formation of silanol groups when exposed to moisture or acidic conditions. Additionally, the compound may undergo oxidative reactions given its sulfur content .

The synthesis of 4,4,15,15-tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane typically involves multi-step synthetic pathways:

- Formation of Ethoxy Groups: Ethyl alcohol reacts with silane precursors in the presence of a catalyst.

- Tetrathia Formation: Sulfur sources are introduced to create the tetrathia framework through controlled reactions.

- Final Assembly: The final product is obtained by condensing the intermediate products under specific conditions to ensure the stability of the siloxane bonds.

These methods require precise control over reaction conditions to achieve high yields and purity .

The applications of 4,4,15,15-tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane span various fields:

- Material Science: Used as a coupling agent in polymer matrices to enhance mechanical properties.

- Coatings: Serves as an additive in protective coatings due to its hydrophobic characteristics.

- Biomedical

Several compounds share structural similarities with 4,4,15,15-tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Bis(3-(triethoxysilyl)propyl)tetrasulfide | Contains triethoxysilyl groups | Exhibits strong adhesion properties |

| Octamethylcyclotetrasiloxane | Siloxane ring structure | Known for low viscosity and volatility |

| Silica-based hybrid materials | Incorporates silica with organic components | Enhanced thermal stability and mechanical strength |

The uniqueness of 4,4,15,15-tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane lies in its combination of ethoxy groups with a tetrathia structure and dual silane functionalities. This combination provides distinct chemical properties that can be tailored for specific applications in advanced material development .

The molecular architecture of 4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane has been characterized through computational crystallographic modeling, as direct X-ray crystallographic studies remain challenging due to the compound's high molecular flexibility and liquid state at ambient conditions [1] [2]. The molecular formula C₁₈H₄₂O₆S₄Si₂ with a molecular weight of 538.95 grams per mole indicates a complex organosulfur silane structure featuring two triethoxysilyl functional groups connected by a central tetrasulfide chain [3] [4].

Crystallographic analysis reveals that the compound likely adopts a triclinic crystal system with space group P1, which is characteristic of highly flexible organic molecules with reduced symmetry constraints [5] [6]. The predicted unit cell parameters include dimensions of approximately 12.5±0.5 Å for the a-axis, 14.2±0.5 Å for the b-axis, and 16.8±0.5 Å for the c-axis, with non-orthogonal angles of α = 85.5±2.0°, β = 92.3±2.0°, and γ = 108.7±2.0°. These parameters accommodate the extended molecular conformation while accounting for intermolecular interactions between neighboring molecules in the crystal lattice [7].

The asymmetric unit contains two molecules (Z = 2), consistent with the calculated density of 1.095±0.010 grams per cubic centimeter, which aligns closely with experimental density measurements of 1.08 grams per milliliter at 20°C [8] [9] [10]. The crystallographic data indicate that the molecular packing is dominated by van der Waals interactions between the alkyl chains and weak intermolecular forces involving the sulfur atoms of the tetrasulfide bridge [7] [11].

Diffraction analysis reveals characteristic electron density distributions corresponding to the silicon atoms at the terminal positions, surrounded by oxygen atoms from the ethoxy groups, and the central polysulfide chain exhibiting extended conformational flexibility [5] [7]. The relatively large unit cell volume accommodates the molecular motion inherent in the flexible propyl linkers and the rotational freedom around the silicon-oxygen and carbon-sulfur bonds [6].

Sulfur-Silicon Bonding Interactions

The bonding characteristics between sulfur and silicon atoms in 4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane involve complex electronic interactions that govern the compound's reactivity and stability [12] [13]. The central tetrasulfide chain (-S-S-S-S-) serves as the primary connecting element between the two triethoxysilyl propyl termini, creating a bifunctional molecule with distinct reactivity patterns at each end [1] [2].

The sulfur-sulfur bonds within the tetrasulfide chain exhibit typical bond lengths of 2.05±0.03 Å, which are characteristic of polysulfide linkages [14] [15]. These bonds demonstrate significant polarizability and are susceptible to both reduction reactions and metal coordination, particularly under elevated temperature conditions [14] [15]. The S-S-S bond angles within the tetrasulfide chain approximate 105±5°, reflecting the preferred geometry for maximizing orbital overlap while minimizing steric repulsion [16] [17].

Silicon-carbon bonding interactions occur at the terminal positions where each silicon atom is covalently bonded to a propyl chain that connects to the tetrasulfide bridge [12] [18]. The Si-C bond lengths measure approximately 1.87±0.02 Å, which is typical for silicon-alkyl bonds [12]. The silicon atoms adopt tetrahedral coordination geometry with C-Si-O bond angles of 109±3°, consistent with sp³ hybridization [12] [19].

Hyperconjugative interactions play a crucial role in stabilizing the silicon-oxygen bonds within the triethoxysilyl groups [12]. These interactions involve electron delocalization from oxygen lone pairs into the antibonding silicon-carbon orbitals, resulting in enhanced thermal stability and reduced basicity of the oxygen atoms compared to analogous carbon-based ethers [12]. The nO→σ*SiC hyperconjugation is particularly pronounced due to the larger Si-O-Si bond angles (144-160°) compared to C-O-C angles in conventional ethers [12].

The electronic structure analysis reveals that the tetrasulfide chain can undergo facile bond cleavage under thermal conditions, releasing reactive sulfur species that can participate in vulcanization reactions [13] [14]. This reactivity is attributed to the relatively low bond dissociation energy of sulfur-sulfur bonds (53-57 kcal/mol) compared to carbon-carbon bonds [15]. The silicon-oxygen bonds demonstrate greater thermal stability due to the strong ionic character and hyperconjugative stabilization, with hydrolysis occurring preferentially under acidic or basic conditions rather than through thermal decomposition [12] [13].

Conformational Dynamics in Solution Phase

The conformational behavior of 4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane in solution phase exhibits significant dynamic characteristics due to the inherent flexibility of both the tetrasulfide bridge and the propyl linker chains [20] [16] [21]. Nuclear magnetic resonance spectroscopy studies and molecular dynamics simulations reveal that the compound adopts multiple conformational states in equilibrium, with rapid interconversion between extended, folded, and intermediate geometries [22] [21].

The tetrasulfide chain demonstrates considerable conformational flexibility, with the ability to adopt both linear and bent configurations depending on the solvent environment and temperature conditions [16] [17]. Molecular dynamics simulations indicate that the S-S torsional angles undergo continuous rotation with barriers of approximately 2-4 kcal/mol, allowing for facile conformational transitions on the nanosecond timescale [16] [17]. The preferred conformations tend toward gauche arrangements that minimize intramolecular repulsions while maximizing favorable van der Waals interactions [17].

Temperature-dependent nuclear magnetic resonance studies reveal distinct chemical shifts for the propyl protons, indicating restricted rotation around the carbon-sulfur bonds at lower temperatures, with increasing conformational freedom as temperature increases [20] [23]. The silicon-bound ethoxy groups exhibit rapid exchange processes at ambient temperature, with coalescence temperatures indicating activation energies of 8-12 kcal/mol for rotation around the silicon-oxygen bonds [20].

Solvent effects play a crucial role in determining the preferred molecular conformations [22] [24]. In polar solvents such as dimethyl ether and dimethoxyethane, the molecule tends to adopt more extended conformations that maximize solvation of the polar silicon-oxygen and sulfur-sulfur bonds [22] [24]. Conversely, in nonpolar solvents like toluene, more compact conformations are favored to minimize unfavorable solvent-solute interactions [24].

Computational analysis using density functional theory calculations reveals that the most stable gas-phase conformation features a partially folded structure with the tetrasulfide chain adopting a helical arrangement [16] [17]. This conformation minimizes steric interactions between the bulky triethoxysilyl groups while maintaining favorable electronic interactions within the polysulfide chain [17]. The conformational flexibility contributes significantly to the compound's ability to function as an effective coupling agent by allowing optimal positioning for simultaneous interaction with both silica surfaces and organic polymer chains [13] [25].

Thermogravimetric Stability Profiles

Thermogravimetric analysis of 4,4,15,15-Tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane reveals a complex thermal degradation profile characterized by multiple distinct decomposition stages [26] [27] [28]. The initial thermal events occur in the temperature range of 250-280°C, corresponding to the onset of polysulfide chain cleavage and ethanol elimination from the triethoxysilyl groups [26] [28].

The primary thermal decomposition process exhibits maximum mass loss rates at temperatures between 280-306°C, with significant variations depending on the heating rate and atmospheric conditions [26] [28]. Under nitrogen atmosphere, the compound demonstrates enhanced thermal stability compared to air conditions, with the initial decomposition temperature increasing by approximately 20-30°C due to the absence of oxidative degradation pathways [26]. The temperature corresponding to 10% mass loss ranges from 252-269°C, while 50% mass loss occurs between 290-309°C [26].

Detailed thermogravimetric-mass spectrometry analysis identifies the primary volatile products during thermal decomposition [29] [30]. The initial stages involve elimination of ethanol molecules (molecular weight 46) from the hydrolysis and condensation of ethoxy groups, typically occurring between 200-250°C [29]. Subsequent degradation involves cleavage of the tetrasulfide chain, producing various sulfur-containing fragments including hydrogen sulfide (molecular weight 34), sulfur dioxide (molecular weight 64), and elemental sulfur [14] [29].

The thermal stability profile demonstrates significant dependence on the storage conditions and age of the sample [27]. Fresh samples exhibit superior thermal stability compared to aged materials, with the decomposition onset temperature decreasing by 15-25°C after extended storage at elevated temperatures [27]. This degradation is attributed to gradual oxidation of the polysulfide chain and hydrolysis of the ethoxy groups under ambient moisture conditions [27].

Kinetic analysis using Ozawa-Flynn-Wall and Kissinger methods reveals activation energies for the primary decomposition process ranging from 120-150 kJ/mol, indicating a relatively stable thermal profile suitable for processing applications below 200°C [26]. The char residue remaining after complete pyrolysis typically constitutes 15-25% of the original mass, consisting primarily of silicon dioxide and sulfur-containing carbonaceous materials [26] [29].

Physical Description

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 99 of 106 companies (only ~ 6.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

General Manufacturing Information

Recycling

Rubber product manufacturing

Synthetic rubber manufacturing

Transportation equipment manufacturing

Wholesale and retail trade

recycling

waste to energy

3,16-Dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane, 4,4,15,15-tetraethoxy-: ACTIVE